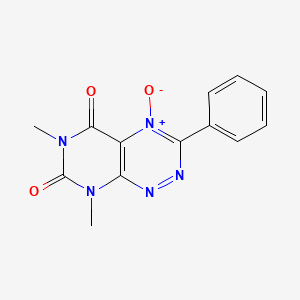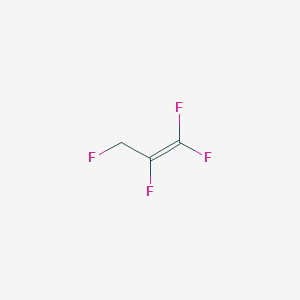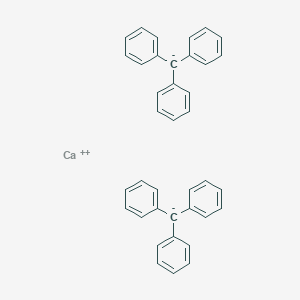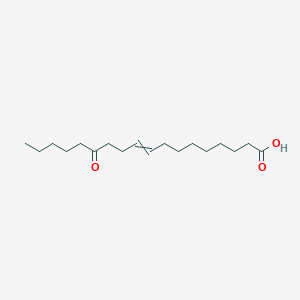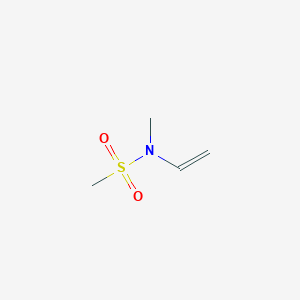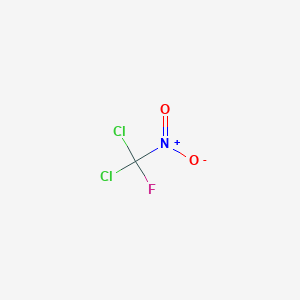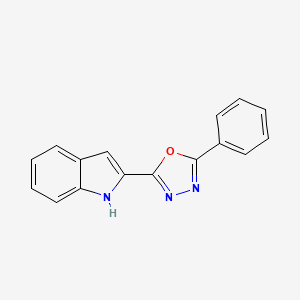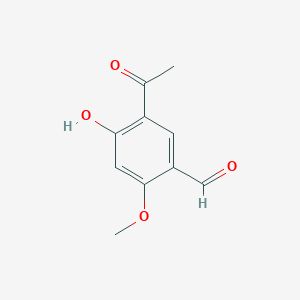
(Methylsulfanyl)(trinitro)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylsulfanyl)(trinitro)methane is an organosulfur compound characterized by the presence of both methylsulfanyl and trinitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)(trinitro)methane typically involves the nitration of methylsulfanyl methane. The process begins with the reaction of methylsulfanyl methane with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential explosiveness of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(Methylsulfanyl)(trinitro)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Methylsulfanyl)(trinitro)methane is used as a precursor in the synthesis of more complex organosulfur compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo specific chemical transformations allows researchers to investigate various biological pathways.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties. For example, amino derivatives of this compound are investigated for their antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity is harnessed in processes such as polymerization and material modification.
Wirkmechanismus
The mechanism of action of (Methylsulfanyl)(trinitro)methane involves its ability to undergo specific chemical reactions that modify its structure and properties. The nitro groups can participate in redox reactions, while the methylsulfanyl group can undergo oxidation or substitution. These transformations enable the compound to interact with various molecular targets and pathways, leading to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylsulfonylmethane: Contains a methylsulfonyl group instead of a methylsulfanyl group, leading to different chemical properties.
Uniqueness
(Methylsulfanyl)(trinitro)methane is unique due to the combination of methylsulfanyl and trinitro groups
Eigenschaften
CAS-Nummer |
37771-51-0 |
|---|---|
Molekularformel |
C2H3N3O6S |
Molekulargewicht |
197.13 g/mol |
IUPAC-Name |
methylsulfanyl(trinitro)methane |
InChI |
InChI=1S/C2H3N3O6S/c1-12-2(3(6)7,4(8)9)5(10)11/h1H3 |
InChI-Schlüssel |
SGUNTQZSQJVZLT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




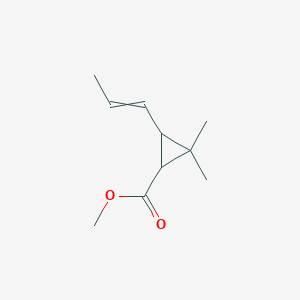

![2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14659285.png)
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)
